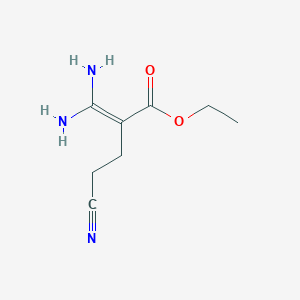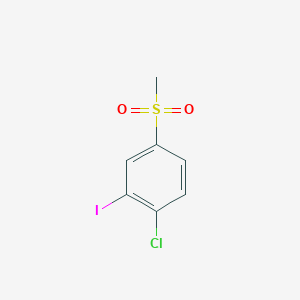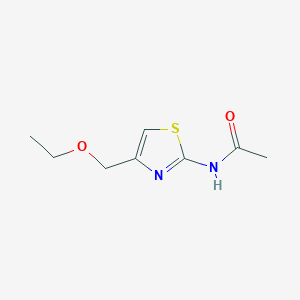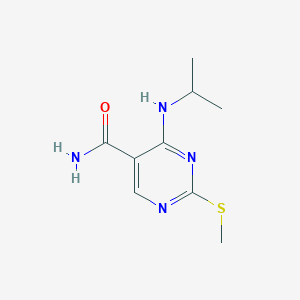
2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide
概要
説明
2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide is a compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of an isopropylamino group at the 4-position, a methylthio group at the 2-position, and a carboxamide group at the 5-position of the pyrimidine ring
準備方法
The synthesis of 2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of Functional Groups: The isopropylamino group can be introduced through nucleophilic substitution reactions, while the methylthio group can be added via thiolation reactions.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isopropylamino group can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学的研究の応用
2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide can be compared with other similar compounds, such as:
4-Amino-2-(methylthio)pyrimidine-5-carboxamide: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
4-(Isopropylamino)-2-(methylthio)pyrimidine: Lacks the carboxamide group, which may influence its solubility and interaction with biological targets.
2-(Methylthio)pyrimidine-5-carboxamide: Lacks both the isopropylamino and carboxamide groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.
特性
CAS番号 |
1403864-75-4 |
|---|---|
分子式 |
C9H14N4OS |
分子量 |
226.30 g/mol |
IUPAC名 |
2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C9H14N4OS/c1-5(2)12-8-6(7(10)14)4-11-9(13-8)15-3/h4-5H,1-3H3,(H2,10,14)(H,11,12,13) |
InChIキー |
ZFWAGYIBCYFKEI-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NC(=NC=C1C(=O)N)SC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
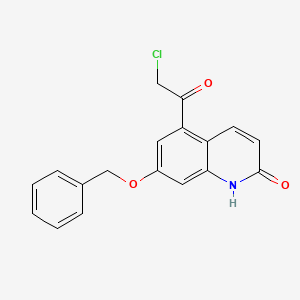
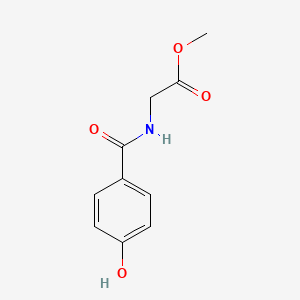
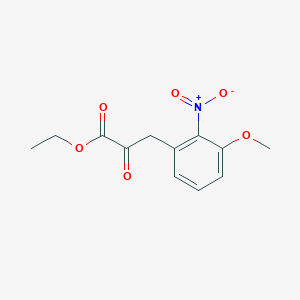
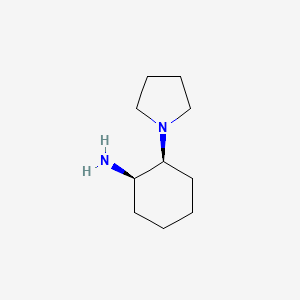
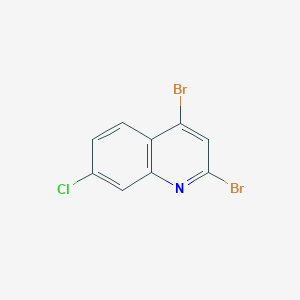
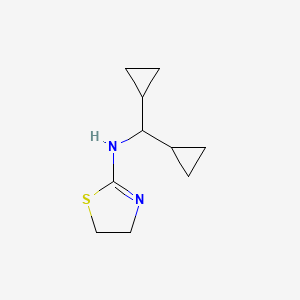
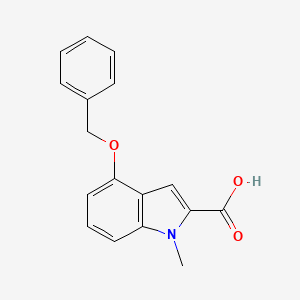
![4-[N-(2-dimethylamino-ethyl)-N-acetyl-amino]-nitrobenzene](/img/structure/B8481932.png)
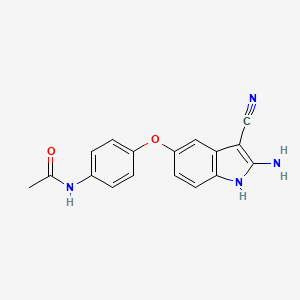
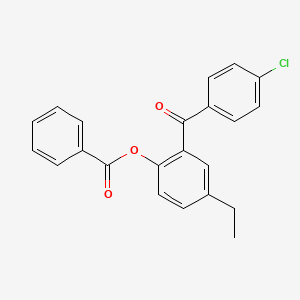
![4-(8-Azaspiro[4.5]decan-8-yl)naphthalene-1-carbonitrile](/img/structure/B8481941.png)
